molecular formula C20H22ClNO2S B3986674 1-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYBENZENECARBOTHIOYL}PYRROLIDINE

1-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYBENZENECARBOTHIOYL}PYRROLIDINE

Cat. No.: B3986674
M. Wt: 375.9 g/mol
InChI Key: OSNOJLVZTZQTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYBENZENECARBOTHIOYL}PYRROLIDINE is a complex organic compound featuring a pyrrolidine ring attached to a benzene ring substituted with a chlorophenylmethoxy and ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYBENZENECARBOTHIOYL}PYRROLIDINE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenylmethanol with 3-ethoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with pyrrolidine and a thiolating agent to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYBENZENECARBOTHIOYL}PYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYBENZENECARBOTHIOYL}PYRROLIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYBENZENECARBOTHIOYL}PYRROLIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.

    Chlorophenylmethoxy derivatives: Compounds with similar substituents on the benzene ring, often used in medicinal chemistry.

    Ethoxybenzenecarbothioyl derivatives: Compounds with similar thioyl groups, used in organic synthesis.

Uniqueness

1-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYBENZENECARBOTHIOYL}PYRROLIDINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2S/c1-2-23-19-13-15(20(25)22-11-5-6-12-22)9-10-18(19)24-14-16-7-3-4-8-17(16)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNOJLVZTZQTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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